molecular formula C15H22N2S B4078157 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide

3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide

Cat. No. B4078157
M. Wt: 262.4 g/mol
InChI Key: JKTQBRYRZDEJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of piperidine-based synthetic opioids and has been used for research purposes. The compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids.

Mechanism of Action

3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide acts as an agonist at the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. Upon binding to the receptor, 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide activates the receptor, which leads to the inhibition of neurotransmitter release and the subsequent reduction in pain perception.
Biochemical and physiological effects:
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has been found to have similar effects to other opioids, such as morphine and fentanyl. The compound has been shown to produce analgesia, sedation, and respiratory depression. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to produce euphoria and can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to have a high affinity for the mu-opioid receptor, which makes it useful for studying the opioid receptor system. However, 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has several limitations for laboratory experiments. The compound has been found to produce respiratory depression, which can make it difficult to study in vivo. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to produce euphoria and can lead to addiction and dependence, which can make it difficult to use in behavioral studies.

Future Directions

There are several future directions for the study of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide. One direction is to study the pharmacokinetics and pharmacodynamics of the compound in more detail. This would involve studying the absorption, distribution, metabolism, and excretion of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide in vivo. Another direction is to study the effects of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide on different opioid receptors and to investigate the potential for developing selective agonists and antagonists for these receptors. Finally, there is a need to investigate the potential for developing safer and more effective analgesics that do not produce the adverse effects associated with opioids.

Scientific Research Applications

3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has been used in scientific research to study the opioid receptor system and the mechanisms of opioid-induced analgesia. The compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been used to study the pharmacokinetics and pharmacodynamics of opioids.

properties

IUPAC Name

3-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-13-6-5-11-17(12-13)15(18)16-10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTQBRYRZDEJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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